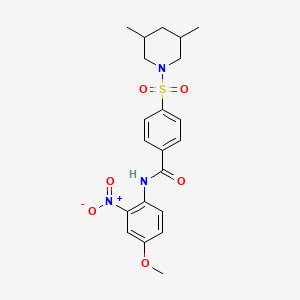
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism Of Action
The exact mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the development of inflammatory conditions such as arthritis and neuropathic pain.
Biochemical and Physiological Effects:
Studies have shown that 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibits potent anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in laboratory experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms underlying these conditions. However, one limitation of using 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal models.
Future Directions
There are several potential future directions for research on 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. One area of focus could be the development of more potent and selective COX-2 inhibitors based on the structure of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. Another potential direction could be the investigation of the antitumor activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide and its potential use as a chemotherapeutic agent. Furthermore, research could also focus on the potential use of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis.
Synthesis Methods
The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves the reaction of 4-methoxy-2-nitroaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,5-dimethylpiperidine-1-sulfonyl chloride to yield the final product, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide.
Scientific Research Applications
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis and neuropathic pain. In addition, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has also been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFIFMWXAJBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
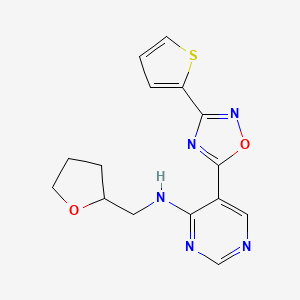
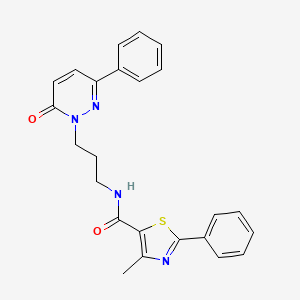
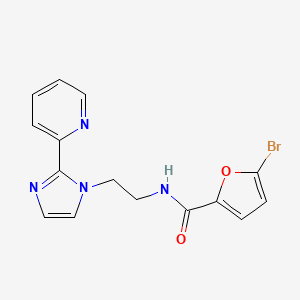
![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)

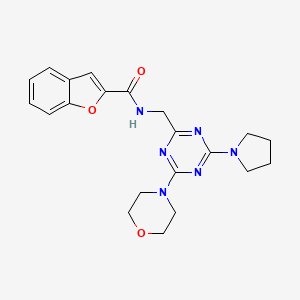
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2790986.png)
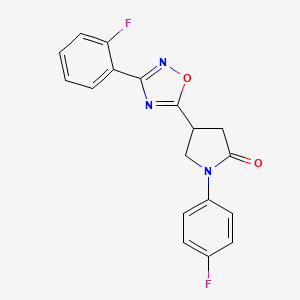
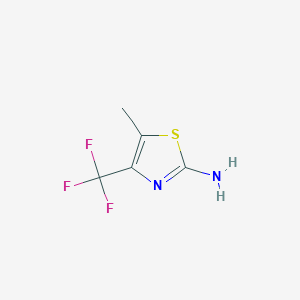
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
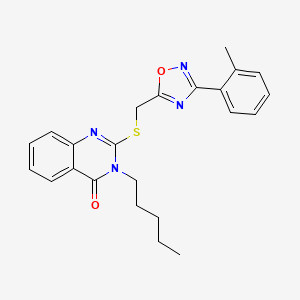
![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)